![molecular formula C22H30N2OS B14655843 S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate CAS No. 51308-69-1](/img/structure/B14655843.png)
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate: is an organic compound that belongs to the class of carbamothioates This compound is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of 4-tert-butylbenzyl chloride: This can be achieved by reacting 4-tert-butylbenzyl alcohol with thionyl chloride under reflux conditions.
Synthesis of 2-(3-methylbutan-2-yl)pyridine: This intermediate can be synthesized through a Friedel-Crafts alkylation reaction involving pyridine and 3-methylbutan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the carbamothioate linkage: The final step involves the reaction of 4-tert-butylbenzyl chloride with 2-(3-methylbutan-2-yl)pyridine in the presence of potassium thiocyanate and a base such as triethylamine to form the desired carbamothioate compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate involves its interaction with specific molecular targets. The thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound may inhibit specific enzymes or disrupt cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate: can be compared with other carbamothioates and thioesters, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of a tert-butylphenyl group and a pyridinyl group linked by a carbamothioate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
51308-69-1 |
|---|---|
分子式 |
C22H30N2OS |
分子量 |
370.6 g/mol |
IUPAC名 |
S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate |
InChI |
InChI=1S/C22H30N2OS/c1-15(2)16(3)20-19(8-7-13-23-20)24-21(25)26-14-17-9-11-18(12-10-17)22(4,5)6/h7-13,15-16H,14H2,1-6H3,(H,24,25) |
InChIキー |
NKUJBMWSEPQKLQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)C1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


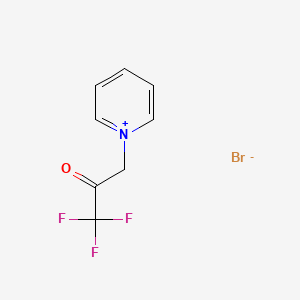


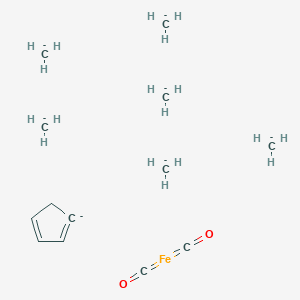
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
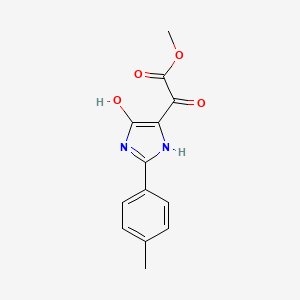
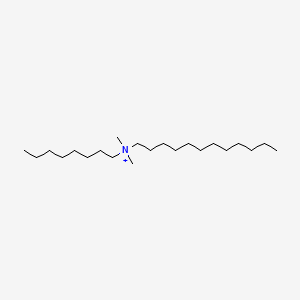
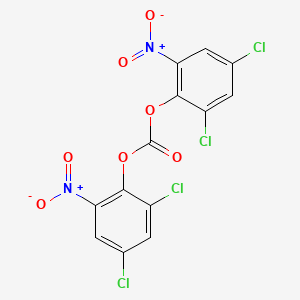
![4-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}butan-2-one](/img/structure/B14655802.png)

![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)


![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
